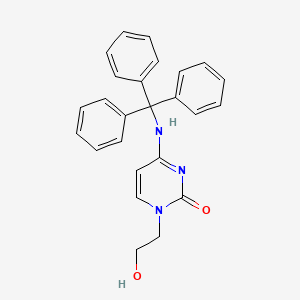![molecular formula C17H18O3S B14262121 ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene CAS No. 168431-27-4](/img/structure/B14262121.png)
({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene: is an organic compound characterized by its complex structure, which includes a benzenesulfonyl group, a but-3-en-2-yl group, and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene typically involves multiple steps, including the formation of the benzenesulfonyl group and the attachment of the but-3-en-2-yl group to the benzene ring. Common reagents used in these reactions include sulfonyl chlorides, alkenes, and catalysts such as palladium or platinum. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the reduction of the benzenesulfonyl group to a sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions due to its reactive functional groups.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The but-3-en-2-yl group may also participate in hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Acetylacetone: Another compound with similar reactivity, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters.
Uniqueness: ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.
Propiedades
Número CAS |
168431-27-4 |
|---|---|
Fórmula molecular |
C17H18O3S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
[(2S)-4-(benzenesulfonyl)but-3-en-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C17H18O3S/c1-15(20-14-16-8-4-2-5-9-16)12-13-21(18,19)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3/t15-/m0/s1 |
Clave InChI |
DUUPSGVKWVOIJG-HNNXBMFYSA-N |
SMILES isomérico |
C[C@@H](C=CS(=O)(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C=CS(=O)(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



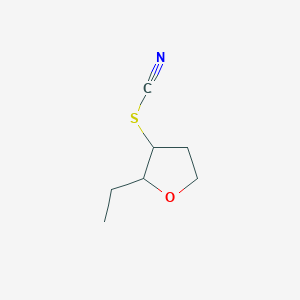
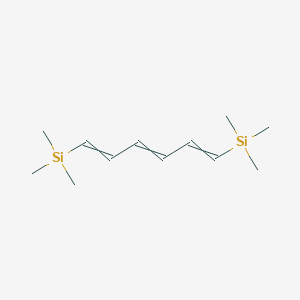
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)

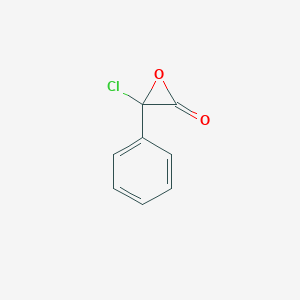
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
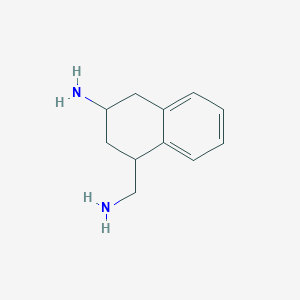

![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
